molecular formula C7H15NO B2370709 (4,4-Dimethylpyrrolidin-2-YL)methanol CAS No. 1073283-04-1

(4,4-Dimethylpyrrolidin-2-YL)methanol

Cat. No.: B2370709
CAS No.: 1073283-04-1
M. Wt: 129.203
InChI Key: DJIQDHXAMYMRRC-UHFFFAOYSA-N
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Description

(4,4-Dimethylpyrrolidin-2-YL)methanol is a chemical compound with the molecular formula C7H15NO. It is a cyclic tertiary amine that contains a hydroxyl group. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylpyrrolidin-2-YL)methanol typically involves the reaction of 4,4-dimethylpyrrolidine with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the hydroxyl group. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity. The process is monitored and controlled using advanced instrumentation to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylpyrrolidin-2-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amine derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4,4-Dimethylpyrrolidin-2-YL)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Dimethylpyrrolidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tertiary amine structure allow it to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    (4,4-Dimethylpyrrolidin-2-yl)methanol: A similar compound with slight variations in its structure.

    (4,4-Dimethyl-2-pyrrolidinyl)methanol: Another related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of a cyclic tertiary amine and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(4,4-dimethylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIQDHXAMYMRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073283-04-1
Record name (4,4-dimethylpyrrolidin-2-yl)methanol
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